3-(2-Ethoxyphenyl)-N'-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a thiophene ring, and a pyrazole core. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole core, followed by the introduction of the ethoxyphenyl and thiophene groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
3-(2-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(2-Chlorophenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(2-Ethoxyphenyl)-N’-(1-(thiophen-2-yl)ethylidene)-1H-pyrazole-5-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ethoxyphenyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
303104-09-8 |
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Molecular Formula |
C18H18N4O2S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-(2-ethoxyphenyl)-N-[(E)-1-thiophen-2-ylethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c1-3-24-16-8-5-4-7-13(16)14-11-15(21-20-14)18(23)22-19-12(2)17-9-6-10-25-17/h4-11H,3H2,1-2H3,(H,20,21)(H,22,23)/b19-12+ |
InChI Key |
GILWIKFECQHAMS-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CS3 |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CS3 |
Origin of Product |
United States |
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